molecular formula C21H14F3N5O4S2 B2447666 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226439-39-9

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2447666
CAS No.: 1226439-39-9
M. Wt: 521.49
InChI Key: VSFYNULLPQNENJ-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic, multi-functional heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. Its complex structure incorporates a 1,4-disubstituted imidazole core, a 3-nitrophenyl moiety, a 4-(trifluoromethoxy)phenyl group, and a thiazole-acetamide chain. This specific arrangement suggests potential for diverse biological interactions. The presence of the nitroaromatic group is a key pharmacophore found in several classes of anti-infective prodrugs . Similar nitroheterocyclic compounds, such as Delamanid and Pretomanid, are known for their antituberculosis activity, acting as prodrugs that are activated by bacterial nitroreductase enzymes (e.g., Ddn) within Mycobacterium tuberculosis . The reduction of the nitro group is a critical step in this mechanism, leading to the generation of cytotoxic metabolites that disrupt microbial metabolic pathways . The inclusion of the thiazole ring, a privileged structure in medicinal chemistry, further enhances the molecule's potential to engage with biological targets, as thiazoles are commonly found in compounds with antibacterial and antifungal properties. The trifluoromethoxy substituent is known to influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. As such, this compound serves as a valuable chemical tool for researchers exploring new therapeutic agents against resistant bacterial strains, investigating the structure-activity relationships of nitroheterocycles, and studying novel mechanisms of action for infectious diseases . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O4S2/c22-21(23,24)33-16-6-4-14(5-7-16)28-17(13-2-1-3-15(10-13)29(31)32)11-26-20(28)35-12-18(30)27-19-25-8-9-34-19/h1-11H,12H2,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFYNULLPQNENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions. The core imidazole ring may be synthesized via a condensation reaction, followed by functional group substitutions. Reaction conditions require specific reagents and catalysts, often under controlled temperature and pressure settings.

Industrial production methods: In an industrial context, scale-up methods focus on optimizing yield and purity. Techniques such as continuous flow chemistry, automation of repetitive synthesis steps, and employing robust purification methods (e.g., crystallization, chromatography) are crucial. Reagent sourcing and waste management are significant considerations to ensure economic and environmental sustainability.

Types of reactions it undergoes:

  • Oxidation: The nitro group can be reduced to an amine under specific conditions, potentially altering biological activity.

  • Reduction: The compound can undergo oxidation at various positions, producing different oxidation states.

  • Substitution: Functional group exchange reactions (e.g., halogenation, alkylation) can modify the chemical properties.

Common reagents and conditions used:

  • Reductive agents: Hydrogen gas in presence of metal catalysts.

  • Oxidizing agents: Potassium permanganate, peroxides.

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide.

Major products formed:

  • Reduced amine derivatives.

  • Oxidized forms with potential new functional groups.

  • Substituted analogs with altered physical and chemical properties.

Scientific Research Applications

The compound's diverse functional groups make it a valuable tool in multiple research domains:

  • Chemistry: Used as a probe to study reaction mechanisms and as a building block for synthesizing complex molecules.

  • Biology: Acts as a molecular tag or imaging agent due to its fluorescence properties.

  • Medicine: Explored for potential pharmacological activities, such as anti-inflammatory or anti-cancer properties.

  • Industry: Utilized in material science for developing new polymers or coatings with specific characteristics.

Mechanism of Action

The biological and chemical mechanisms are contingent upon the compound’s interaction with specific molecular targets. In a biological context, it may bind to proteins or DNA, disrupting normal cellular functions. Pathways involved typically include enzyme inhibition or modulation of signaling cascades. Chemically, its reactivity is dictated by the electrophilic or nucleophilic centers, guiding its transformation under various conditions.

Comparison with Similar Compounds

Comparing 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide with similar compounds, such as other imidazole derivatives or nitrophenyl-substituted compounds, highlights its distinct trifluoromethoxy and thiazolyl groups. These moieties confer unique electronic and steric properties, influencing its chemical reactivity and biological activity.

Similar compounds include:

  • 1-(4-Trifluoromethoxyphenyl)-2-nitroimidazole

  • 2-(Thiazol-2-yl)imidazole derivatives

  • Other nitrophenyl-substituted heterocycles

These comparisons underscore the compound’s uniqueness in terms of functional group diversity and resulting applications.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The compound can be synthesized via nucleophilic substitution between a thiol-containing imidazole intermediate (e.g., 5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol) and 2-chloro-N-(thiazol-2-yl)acetamide. Potassium carbonate in polar aprotic solvents like DMF or ethanol under reflux is commonly used to drive the reaction . Recrystallization from ethanol or ethanol-DMF mixtures improves purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization involves:

  • Elemental analysis to confirm stoichiometry (e.g., C, H, N, S content).
  • Spectroscopic techniques :
  • IR to detect thioether (C-S) and amide (C=O) bonds.
  • NMR (¹H and ¹³C) to confirm substituent positions (e.g., trifluoromethoxy group at ~δ 120 ppm in ¹³C NMR) .
    • Melting point analysis to assess purity .

Q. What preliminary biological assays are recommended for this compound?

Thiazole and imidazole derivatives are often screened for:

  • Antimicrobial activity via agar diffusion assays.
  • COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity against cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

Docking simulations (e.g., using AutoDock Vina) reveal binding modes to target proteins (e.g., COX-2 or microbial enzymes). The nitro group at the 3-position of the phenyl ring may enhance π-π stacking with aromatic residues, while the trifluoromethoxy group improves hydrophobic interactions . Compare docking poses of analogs (e.g., 9c in ) to identify critical substituent effects.

Q. How to resolve contradictions in pharmacological data across structural analogs?

For example, if an analog with a 4-fluorophenyl group shows higher antimicrobial activity but lower COX-2 inhibition:

  • Perform QSAR analysis to correlate substituent electronic effects (Hammett constants) with activity.
  • Use competitive binding assays to assess selectivity against off-target proteins .

Q. What strategies improve synthetic yield without compromising purity?

  • Catalyst optimization : Replace K₂CO₃ with cesium carbonate to enhance nucleophilicity in polar solvents .
  • Microwave-assisted synthesis reduces reaction time and byproduct formation .
  • Green chemistry approaches : Use water-ethanol mixtures for eco-friendly recrystallization .

Q. How to design derivatives to overcome metabolic instability?

  • Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidative degradation.
  • Replace the acetamide moiety with a methylsulfonyl group to enhance metabolic resistance (see analogs).
  • Perform in vitro microsomal assays to identify vulnerable sites in the parent compound.

Methodological Considerations

Q. What computational tools predict reaction pathways for derivative synthesis?

ICReDD’s reaction path search methods combine quantum chemical calculations (e.g., DFT) and machine learning to predict feasible routes. For example, substituting the thiazole ring with a triazole requires evaluating transition-state energies for cycloaddition reactions .

Q. How to validate target engagement in cellular assays?

  • Use fluorescence tagging (e.g., BODIPY-labeled analogs) to track cellular uptake and sublocalization.
  • Knockdown models (e.g., siRNA for COX-2) can confirm mechanism-of-action specificity .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-MS identifies byproducts (e.g., unreacted thiol intermediates).
  • X-ray crystallography resolves stereochemical impurities in recrystallized batches .

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